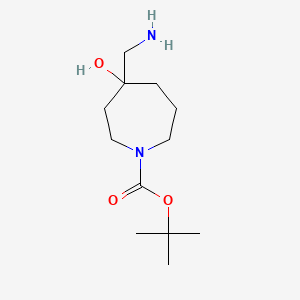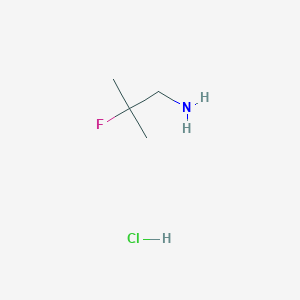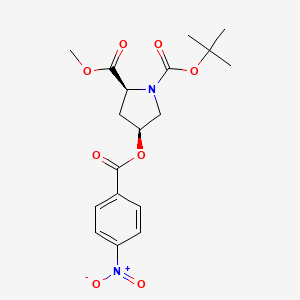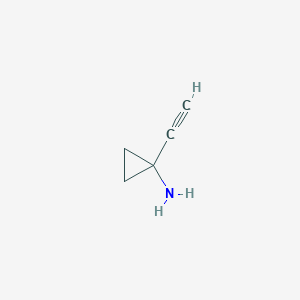![molecular formula C10H20Cl2N4O B1442618 3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride CAS No. 1332528-91-2](/img/structure/B1442618.png)
3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride
Overview
Description
3-[5-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride is a synthetic compound that belongs to the triazole class of organic chemicals. This compound features a 1,2,4-triazole ring system, which is known for its stability and versatility in various chemical reactions. The piperidine ring adds another layer of complexity and potential bioactivity, making this compound of significant interest in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride typically involves the formation of the 1,2,4-triazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the triazole ring. This is followed by N-alkylation using 2-methoxyethyl chloride to introduce the side chain.
Industrial Production Methods: Industrial production often follows similar synthetic routes but scaled up with optimized conditions for higher yields and purity. This may involve continuous flow reactors for better control over reaction parameters and enhanced safety profiles. Catalysts and solvents used in industrial settings might differ from laboratory-scale synthesis to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 3-[5-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride can undergo various reactions, including oxidation, reduction, and substitution.
Oxidation: Under oxidative conditions, the triazole ring can be modified, potentially altering its bioactivity.
Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.
Substitution: The methoxyethyl side chain can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.
Major Products: The major products formed depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry: This compound serves as a versatile building block for synthesizing more complex molecules. Its stability and reactivity make it useful in organic synthesis and catalysis.
Biology: In biological research, triazole derivatives are known for their antimicrobial and antifungal properties. This compound is investigated for similar applications, including potential use as a pharmaceutical intermediate.
Medicine: The compound's bioactivity is explored for therapeutic purposes, particularly in developing new drugs targeting specific enzymes or receptors.
Industry: In industrial applications, it can be used in the synthesis of agrochemicals, dyes, and other fine chemicals, benefiting from its stable triazole and piperidine rings.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors in biological systems. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins. The piperidine moiety may contribute to the compound's overall bioactivity by increasing its lipophilicity and facilitating membrane permeability.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other triazole derivatives like 1,2,4-triazole and 3,5-dimethyl-1H-pyrazole.
Uniqueness: What sets 3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride apart is its unique combination of the triazole and piperidine rings, along with the methoxyethyl side chain. This structural arrangement offers a balance of stability, reactivity, and potential bioactivity, making it a valuable compound in various research fields.
And there you have it, a detailed dive into this compound. What’s next on the agenda?
Properties
IUPAC Name |
3-[5-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-15-6-4-9-12-10(14-13-9)8-3-2-5-11-7-8;;/h8,11H,2-7H2,1H3,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBFQIQZNKPUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC(=NN1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442537.png)




![3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1442548.png)




![N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine](/img/structure/B1442556.png)


